



# Application Note & Protocol: Extraction of 13cis-Lycopene from Human Plasma

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Compound of Interest		
Compound Name:	13-cis-Lycopene	
Cat. No.:	B082249	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Lycopene, a potent antioxidant carotenoid, is present in human plasma as a mixture of several geometric isomers, including all-trans and various cis-isomers. While all-trans-lycopene is the most abundant form in dietary sources like tomatoes, cis-isomers, such as **13-cis-lycopene**, constitute a significant portion of the total lycopene found in human plasma and tissues, potentially exceeding 50%.[1][2][3][4] The distinct biological activities of these isomers necessitate reliable and precise methods for their extraction and quantification from biological matrices. This document provides a detailed protocol for the extraction of **13-cis-lycopene** from human plasma, followed by quantification using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.[1][2][5]

#### **Experimental Protocols**

This section details the methodology for the extraction and quantification of **13-cis-lycopene** from human plasma. It is crucial to handle samples with care to prevent degradation and isomerization of lycopene.

### **Materials and Reagents**

• Human plasma (collected in EDTA or heparin tubes)



- Hexane (HPLC grade)
- Ethanol (HPLC grade, with 0.1% Butylated Hydroxytoluene BHT)
- Acetone (HPLC grade)
- Toluene (HPLC grade)
- Methyl tert-butyl ether (MTBE, HPLC grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (LC-MS grade)
- Lycopene isomer standards (including 13-cis-lycopene)
- Internal Standard (e.g., β-apo-8'-carotenal or a stable isotope-labeled lycopene)
- Nitrogen gas, high purity
- Centrifuge tubes (amber, to protect from light)
- Pipettes and tips
- Vortex mixer
- Centrifuge capable of reaching 4°C
- Sample evaporator (e.g., nitrogen evaporator)
- HPLC system with a C30 carotenoid column
- Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., Atmospheric Pressure Chemical Ionization - APCI)

#### **Sample Preparation and Extraction**



This protocol is adapted from methods that have been shown to be effective for the extraction of lycopene and its isomers from plasma.[6][7] Saponification is explicitly avoided as it has been demonstrated to cause degradation and isomerization of lycopene.[1][2][5]

- Sample Thawing: Thaw frozen human plasma samples on ice, protected from light.
- Protein Precipitation: To 200  $\mu$ L of plasma in an amber centrifuge tube, add 400  $\mu$ L of ethanol containing 0.1% BHT. BHT is added to prevent oxidation of the carotenoids.
- Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
- Solvent Extraction: Add 1.0 mL of a hexane/toluene/acetone (10:7:7 v/v/v) mixture to the tube.
- Vortexing and Centrifugation: Vortex again for 1 minute to ensure thorough mixing.
  Centrifuge the sample at 3,000 x g for 10 minutes at 4°C to separate the layers.
- Supernatant Collection: Carefully transfer the upper organic layer containing the extracted lycopene to a clean, amber tube.
- Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts.
- Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 30°C.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 μL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MtBE)/methanol (1:1 v/v).[6][7]

#### **HPLC-MS/MS Analysis**

For the specific quantification of **13-cis-lycopene**, a C30 carotenoid column is recommended for optimal separation of the various lycopene isomers.[1][5]

- HPLC Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: Methanol



- Mobile Phase B: Methyl tert-butyl ether (MTBE)
- Gradient Elution: A gradient solvent system is employed, starting with a higher percentage of methanol and gradually increasing the percentage of MTBE to elute the more nonpolar isomers.[1][5] An example gradient could be:

0-10 min: 95% A, 5% B

10-25 min: Linear gradient to 50% A, 50% B

o 25-30 min: Hold at 50% A, 50% B

30-35 min: Return to initial conditions

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

Column Temperature: 25°C

MS/MS Detection: Utilize a tandem mass spectrometer with an APCI source in negative ion mode. Monitor the specific multiple reaction monitoring (MRM) transition for lycopene (m/z 536 -> 467).[1][2][5] This transition is characteristic of the lycopene molecular ion losing a terminal isoprene group.[5]

### **Data Presentation**

The following table summarizes key quantitative data from a representative LC-MS/MS method for lycopene analysis in human plasma.[1][5]

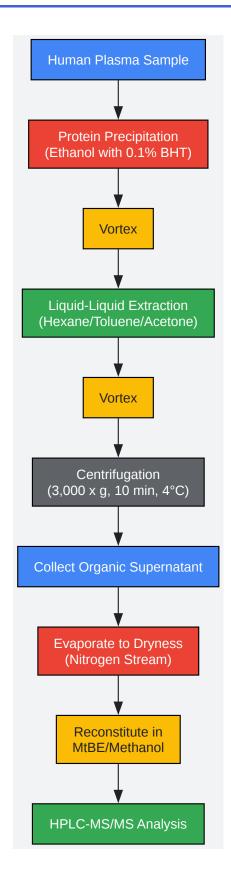


Parameter	Value	Reference(s)
Limit of Detection (LOD)	11.2 fmol (injected on-column)	[1][5]
Limit of Quantitation (LOQ)	22.8 fmol (injected on-column)	[1][5]
Interassay Precision	< 10% Standard Deviation	[1][5]
Linearity Range	5-500 pmol (injected on- column)	[1][5]
Average Plasma Concentration (Total Lycopene)	0.37 μM (with a standard deviation of 0.038 μM)	[1]

### **Visualization**

The following diagram illustrates the experimental workflow for the extraction of **13-cis-lycopene** from human plasma.





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Caption: Workflow for the extraction of 13-cis-Lycopene from plasma.



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